molecular formula C16H13N3O3 B2469872 N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-65-0

N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2469872
CAS RN: 941928-65-0
M. Wt: 295.298
InChI Key: NWRDGENTQFFEGD-UHFFFAOYSA-N
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Description

“N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle often found in bioactive compounds . It also has a furo[3,2-b]pyridine moiety, which is a fused ring system that is part of many biologically active compounds . The carbamoylphenyl group suggests the presence of an amide functional group, which is a key structural component in proteins and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with a furan ring, and a phenyl ring attached via a carbamoyl group . Techniques like X-ray crystallography, NMR spectroscopy, and computational methods can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine and furan rings, and the carbamoyl group . Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions . The carbamoyl group could participate in various reactions involving the carbonyl group or the amide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents . The aromatic rings could contribute to its UV-Vis absorption properties .

Scientific Research Applications

Antitubercular Activity

Research has highlighted the potential of certain N-substituted hydrazinecarboxamides and hydrazone derivatives, including compounds similar to N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, in the treatment of tuberculosis. These compounds demonstrated significant in vitro efficacy against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria, even those resistant to conventional drugs like isoniazid. This suggests their potential as new leads for anti-TB drug development (Asif, 2014).

Role in CNS Drug Development

Certain heterocyclic compounds, including those structurally related to N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, have been identified for their potential in the development of drugs targeting the Central Nervous System (CNS). These compounds, featuring functional chemical groups and heteroatoms such as nitrogen, sulfur, and oxygen, are of significant interest due to their range of effects on CNS, from depression to convulsion. The research suggests these compounds as lead molecules for synthesizing new drugs with CNS activity (Saganuwan, 2017).

Synthesis of Heterocyclic Compounds

The compound and its related structures serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial for medicinal and pharmaceutical applications. Studies emphasize the use of hybrid catalysts for synthesizing structurally diverse heterocyclic compounds, highlighting the compound's role in facilitating the development of new medicinal leads and its importance in pharmaceutical chemistry (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Mechanism of Action

Target of Action

For instance, pyridine derivatives have been shown to exhibit antimicrobial activity , and thienopyridine compounds have been associated with a variety of biological activities .

Mode of Action

It’s worth noting that the compound’s structure includes a pyridine ring, which is a common feature in many biologically active compounds . The interaction of the compound with its targets likely involves the formation of chemical bonds or intermolecular forces, leading to changes in the target’s function or structure.

Biochemical Pathways

Similar compounds have been found to inhibit tgfβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . This suggests that the compound may interact with biochemical pathways related to inflammation and fibrosis.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity and to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . These findings suggest that the compound may have potential therapeutic applications.

properties

IUPAC Name

N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-6-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-2-4-10(11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRDGENTQFFEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

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